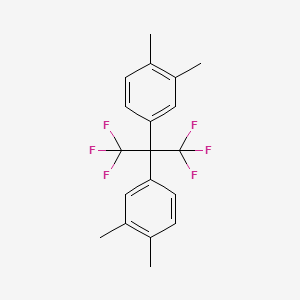

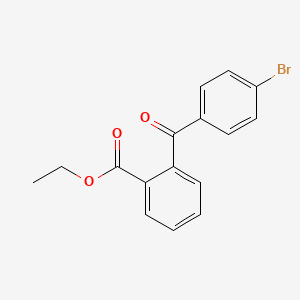

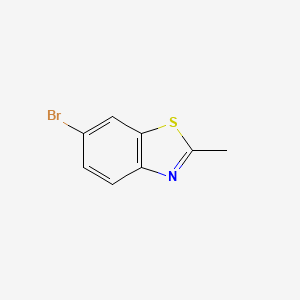

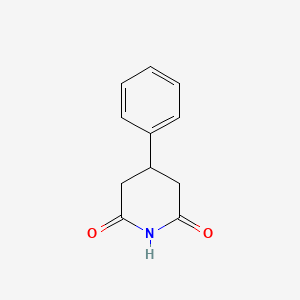

Ethyl 2-(4-bromobenzoyl)benzoate

描述

Ethyl 2-(4-bromobenzoyl)benzoate is a chemical compound that can be synthesized through various chemical reactions involving bromination and esterification processes. Although direct studies on this compound are scarce, research on similar ethyl benzoates provides insight into the synthesis methods, structural analysis, and chemical properties relevant to ethyl 2-(4-bromobenzoyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions or condensation reactions. For instance, compounds with similar structures have been synthesized by reacting ethyl 4-bromobenzoate with alcohols or through aldol condensation processes (Kryshtal, Zhdankina, & Serebryakov, 1993). These methods highlight the versatility in synthesizing benzoyl benzoates and related structures.

Molecular Structure Analysis

Spectroscopic and crystallographic techniques, such as FTIR, NMR, and X-ray diffraction, are pivotal in characterizing the molecular structure of such compounds. The molecular geometry, bond lengths, and angles can be optimized and analyzed using density functional theory (DFT) methods, providing detailed insights into the molecular structure (Haroon et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of ethyl benzoates involves various transformations, including arylation and cyclization reactions. These compounds can undergo reactions with selenourea to form derivatives or participate in Meerwein arylation (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004). Such reactions underscore the compound's ability to form diverse chemical structures.

Physical Properties Analysis

The physical properties, including melting points and solubility, are crucial for understanding the compound's behavior in different environments. While specific data on ethyl 2-(4-bromobenzoyl)benzoate are not available, studies on similar compounds provide a basis for predicting its physical characteristics. For instance, crystallographic studies reveal how hydrogen bonding and molecular packing influence the compound's stability and physical form (Yeong et al., 2018).

Chemical Properties Analysis

Ethyl benzoates exhibit a range of chemical properties, including reactivity towards nucleophilic substitution and the ability to participate in esterification and transesterification reactions. These properties are essential for synthesizing various derivatives and understanding the compound's potential applications in chemical synthesis (Baggaley, Fears, Hindley, Morgan, Murrell, & Thorne, 1977).

科学研究应用

Synthesis and Biological Activity

Ethyl 2-(4-bromobenzoyl)benzoate is used in the synthesis of various chemical compounds with potential biological activities. For instance, it has been utilized in the preparation of ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), which were studied for their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980). Additionally, novel methods for preparing compounds like ethylp-(2-methyl-3-oxopropyl)- and p-(2-methyl-3-oxo-1-propenyl)benzoates, which are strategic intermediates for synthesizing biologically active derivatives, involve the use of ethyl 2-(4-bromobenzoyl)benzoate (Kryshtal, Zhdankina, & Serebryakov, 1993).

Chemical Synthesis and Catalysis

This compound plays a role in various chemical synthesis processes. It is used in the cyclization of ethyl 2-hydroxymethylbenzoate to phthalide, a reaction catalyzed by general bases (Fife & Benjamin, 1976). Furthermore, it is involved in the protection of alcohols as 2-(2-oxyethyl)benzoates and in the synthesis of complex compounds like phosphatidylinositol 4,5-bisphosphate analogues (Watanabe & Nakamura, 1997).

Analytical Chemistry and Cosmetics

In analytical chemistry, ethyl 2-(4-bromobenzoyl)benzoate derivatives are utilized for the determination of various substances. For example, they are used in ultra-performance liquid chromatography methods for determining preservatives in cosmetics (Wu, Wang, Wang, & Ma, 2008).

Environmental Applications

This compound also finds applications in environmental chemistry, such as in the selective removal and recovery of anions from aqueous solutions (Heininger & Meloan, 1992).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, ethyl 2-(4-bromobenzoyl)benzoate derivatives have been synthesized and evaluated for their biological activities, like the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate and its potential applications (Qiao-yun, 2012).

安全和危害

As with any chemical, handling Ethyl 2-(4-bromobenzoyl)benzoate would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area . The specific hazards would depend on the compound’s physical and chemical properties.

未来方向

属性

IUPAC Name |

ethyl 2-(4-bromobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAESXNFKJZRLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289053 | |

| Record name | ethyl 2-(4-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromobenzoyl)benzoate | |

CAS RN |

51476-11-0 | |

| Record name | NSC58708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)